molecular formula C19H24N2O3 B8514134 tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate

tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate

Cat. No.: B8514134
M. Wt: 328.4 g/mol
InChI Key: LOCGCZMMIFANHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate: is a complex organic compound with the molecular formula C20H26N2O3 . This compound is characterized by the presence of a tert-butyl group, an isoquinoline moiety, and a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with piperidine carboxylates under controlled conditions. The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized isoquinoline derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with various enzymes, potentially inhibiting their activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-11-8-15(9-12-21)23-17-6-4-5-14-13-20-10-7-16(14)17/h4-7,10,13,15H,8-9,11-12H2,1-3H3

InChI Key

LOCGCZMMIFANHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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